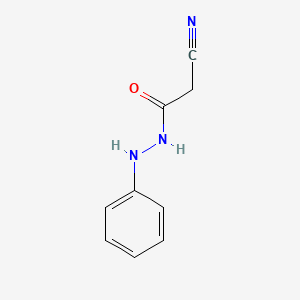

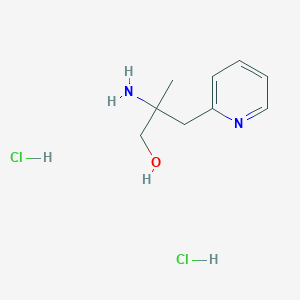

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

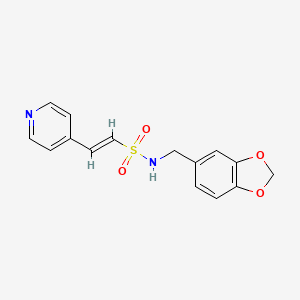

“tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2193059-37-7 . It has a molecular weight of 216.26 . It is in liquid form .

Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

The Inchi Code of the compound is 1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 . The compound has a molecular formula of C10H17FN2O2 .Chemical Reactions Analysis

The compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .Physical And Chemical Properties Analysis

The compound has a storage temperature of 4 degrees Celsius . It is in liquid form .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate: finds utility in asymmetric synthesis. Researchers have explored its use in catalytic enantioselective methods. For instance, it can be prepared from the inexpensive oil waste by-product, tert-butyl disulfide. Direct condensation of this compound with aldehydes and ketones yields tert-butanesulfinyl imines in high yields .

Natural Product Synthesis

The compound serves as an intermediate in the synthesis of natural products. Notably, it plays a role in the preparation of ®-tert-butyl benzyl (1-(tert-butyl)-3-yn-2-yl) carbamate. This intermediate is crucial for the synthesis of jaspine B, a natural product isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines .

Heterocyclic Chemistry

Researchers have explored tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate in heterocyclic chemistry. It participates in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. These heterocyclic compounds have potential applications in drug discovery and materials science .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that azetidine derivatives are often used as intermediates in the synthesis of various pharmaceutical compounds .

Mode of Action

It is known that the compound can undergo various chemical reactions to form different pharmaceutical compounds .

Biochemical Pathways

It is known that azetidine derivatives can be involved in a variety of biochemical pathways due to their versatile chemical structure .

Result of Action

It is known that the compound can be used as an intermediate in the synthesis of various pharmaceutical compounds .

Propiedades

IUPAC Name |

tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSYXAYKDRQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(CN)F)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2828602.png)

![6-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828603.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2828605.png)

![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)

![N-(3-butoxyphenyl)-2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B2828607.png)

![4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2828609.png)